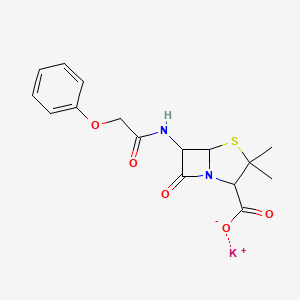
Phenoxymethylpenicillinic acid potassium salt
Overview
Description
Phenoxymethylpenicillinic acid potassium salt is a useful research compound. Its molecular formula is C16H17KN2O5S and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioavailability Studies
Phenoxymethylpenicillin potassium salt has been extensively studied for its bioavailability. A cross-over study comparing serum concentrations of various oral phenoxymethylpenicillin preparations, including aqueous solutions, tablets, capsules, and suspensions, found that aqueous solutions and tablets or capsules containing the potassium salt exhibited the highest bioavailability. This research highlights the importance of the salt form in drug efficacy and availability in the human body (Bergan, Berdal, & Holm, 2009).
Chemiluminescence Analysis
Phenoxymethylpenicillin potassium has been utilized in developing chemiluminescence methods for determining penicillin concentrations. This research outlines a novel approach using flow injection for determining various penicillins, including phenoxymethylpenicillin potassium, demonstrating the compound's role in enhancing analytical techniques (Sun, Tang, Yao, & Li, 2005).
Impurity Profiling and Analysis
The development of a robust method for profiling impurities in phenoxymethylpenicillin potassium is another significant area of research. This approach is critical for controlling drug impurity profiles, especially given the complex degradation-related impurities of penicillins (Du, Chang, Zhang, & Hu, 2020).
Biocatalyst Activation in Organic Solvents
Research on the activation of penicillin amidase in organic solvents for transesterification processes has utilized phenoxymethylpenicillin potassium. This study showcases the potential of phenoxymethylpenicillin potassium in enhancing enzymatic reactions, leading to significant improvements in industrial applications (Lindsay, Clark, & Dordick, 2004).
Development of Minimally Invasive Drug Monitoring
A groundbreaking study involved the use of phenoxymethylpenicillin potassium in developing microneedle-based β-lactam biosensors for real-time, minimally invasive drug monitoring. This innovative approach provides a new avenue for antibiotic dosing individualization and highlights the potential of phenoxymethylpenicillin potassium in advanced medical technology (Rawson et al., 2019).
Enzymatic Synthesis and Drug Development
Phenoxymethylpenicillin potassium plays a vital role in the enzymatic synthesis of other antibiotics, such as amoxicillin. This research demonstrates the efficiency of using phenoxymethylpenicillin potassium in a one-pot enzymatic process, contributing to the advancement of β-lactam antibiotics production (Wu, Chen, Du, & Lin, 2010).
properties
IUPAC Name |
potassium;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTVWSOKIJULET-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17KN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



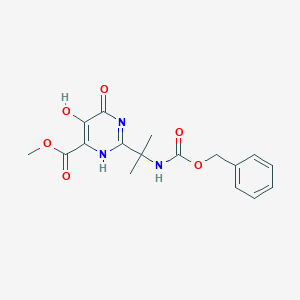
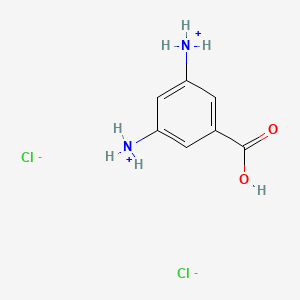
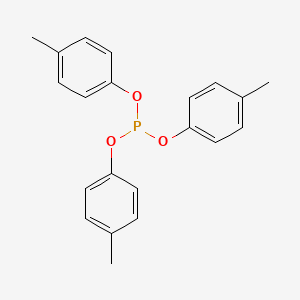
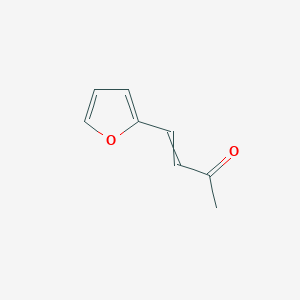
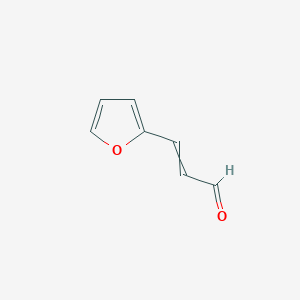
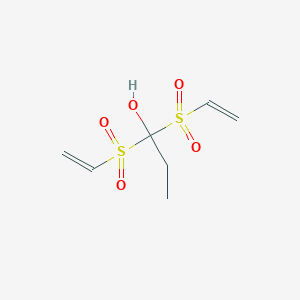

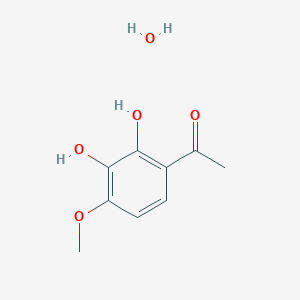
![(Z)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydron;chloride](/img/structure/B7805300.png)
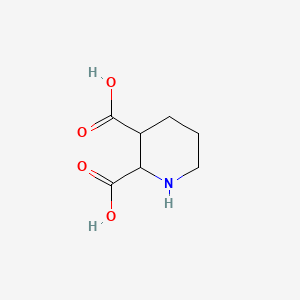
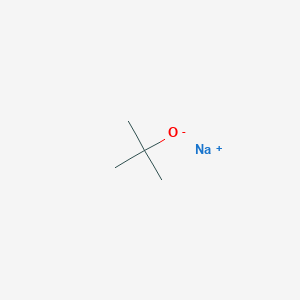

![(12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B7805333.png)
![(1R,9S,12S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B7805343.png)